![molecular formula C20H12Cl3N3O4 B4625850 2,4-dichloro-N-(4-chloro-2-{[(3-nitrophenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4625850.png)

2,4-dichloro-N-(4-chloro-2-{[(3-nitrophenyl)amino]carbonyl}phenyl)benzamide

Overview

Description

Synthesis Analysis

The synthesis of similar benzamide compounds involves multistep reactions, often starting from nitrobenzamide precursors. For instance, a related benzamide was synthesized in two steps starting from N-(2,4-dichlorophenyl)-2-nitrobenzamide, undergoing reflux with thionyl chloride, and further reacting with other aromatic compounds in the presence of a catalyst like triethyl amine (Saeed, Hussain, Abbas, & Bolte, 2010).

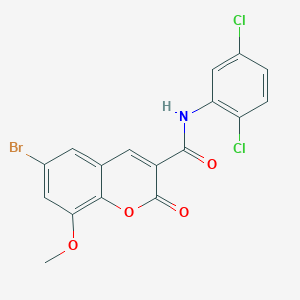

Molecular Structure Analysis

The molecular structure of similar benzamides is often characterized by X-ray crystallography. They usually crystallize in specific space groups, with distinct dihedral angles between aromatic rings and orientations of nitro groups relative to their attached phenyl rings. The intramolecular and intermolecular hydrogen bonding plays a significant role in the stabilization of these structures (Saeed, Hussain, & Flörke, 2008).

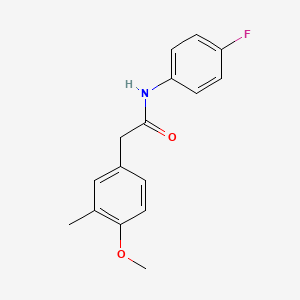

Chemical Reactions and Properties

The chemical reactions involving benzamide derivatives can include reactions with various substituents leading to the formation of new compounds. These reactions are often guided by the functional groups present in the benzamide structure. The presence of nitro, amino, or chloro groups can significantly influence the reactivity and the resultant products.

Physical Properties Analysis

The physical properties of benzamide derivatives, including the one , are closely related to their molecular structure. The crystal packing, hydrogen bonding, and the orientation of functional groups affect properties like solubility, melting point, and crystalline structure.

Chemical Properties Analysis

Chemically, benzamides show a broad spectrum of activity, including potential antimicrobial properties. They interact with various microorganisms, and their efficacy can be assessed through their minimum inhibitory concentrations against different bacterial and fungal strains. The specific chemical properties of benzamides depend on their structural configuration and the presence of functional groups (Ertan et al., 2007).

Scientific Research Applications

Chemical Structure Analysis and Synthesis

The chemical structure of 2,4-dichloro-N-(4-chloro-2-{[(3-nitrophenyl)amino]carbonyl}phenyl)benzamide can be studied for its synthesis and characterization. For instance, similar compounds like 2-Nitro-N-(4-nitrophenyl)benzamide have been synthesized and characterized through spectroscopy and elemental analysis, with their crystal structures determined from single-crystal X-ray diffraction data. These analyses provide insights into the dihedral angles between aromatic rings and the orientation of nitro groups, crucial for understanding the reactivity and potential applications of such compounds (Saeed, Hussain, & Flörke, 2008).

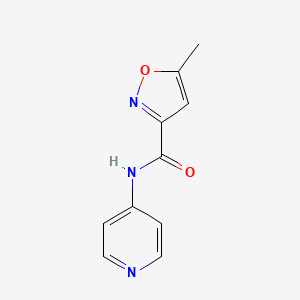

Inhibitory Activity and Potential Therapeutic Uses

Compounds with structures similar to 2,4-dichloro-N-(4-chloro-2-{[(3-nitrophenyl)amino]carbonyl}phenyl)benzamide have been investigated for their inhibitory activities against various biological targets. For example, novel acridine and bis acridine sulfonamides, derived from related chemical structures, have shown effective inhibitory activity against the cytosolic carbonic anhydrase isoforms II and VII. These findings highlight the potential therapeutic applications of such compounds in treating diseases associated with dysregulated enzyme activity (Ulus et al., 2013).

Material Science and Polymer Research

The unique chemical structure of 2,4-dichloro-N-(4-chloro-2-{[(3-nitrophenyl)amino]carbonyl}phenyl)benzamide could also find applications in material science, especially in the synthesis of polymers with specific properties. Research on similar compounds has led to the development of novel polyamides and polyimides with high thermal stability and specific mechanical properties, suitable for advanced material applications. These studies contribute to the field of polymer science by providing new insights into the design and synthesis of high-performance materials (Mehdipour‐Ataei & Hatami, 2007).

Environmental and Pest Control Applications

Furthermore, compounds structurally related to 2,4-dichloro-N-(4-chloro-2-{[(3-nitrophenyl)amino]carbonyl}phenyl)benzamide have been explored for their potential in environmental and pest control applications. For instance, substituted benzamides have been identified as promising candidates for controlling mosquito populations due to their inhibitory effects on larval development. This research suggests the possibility of utilizing similar chemical compounds in developing environmentally friendly pest control agents (Schaefer et al., 1978).

properties

IUPAC Name |

2,4-dichloro-N-[4-chloro-2-[(3-nitrophenyl)carbamoyl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Cl3N3O4/c21-11-5-7-18(25-19(27)15-6-4-12(22)9-17(15)23)16(8-11)20(28)24-13-2-1-3-14(10-13)26(29)30/h1-10H,(H,24,28)(H,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOXODBZMYRBRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Cl3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-[4-chloro-2-[(3-nitrophenyl)carbamoyl]phenyl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclohexyl-6-ethyl-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B4625773.png)

![2-methyl-4-(1-pyrrolidinyl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B4625789.png)

![4-chloro-2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4625794.png)

![5-[(2-pyrimidinylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4625798.png)

![4-[benzyl(methylsulfonyl)amino]-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4625818.png)

![2-(benzylthio)-3-cyclopentyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4625838.png)

![3-(hexanoylamino)-2-mercapto-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4625843.png)

![3,3-dimethyl-10-propionyl-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4625853.png)

![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4625855.png)

![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4625858.png)

![N-cyclopentyl-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4625863.png)